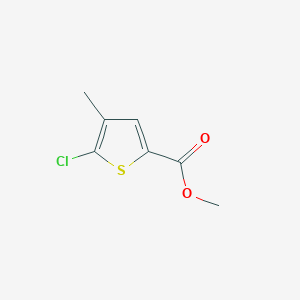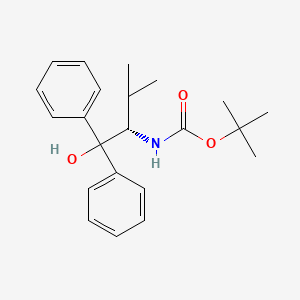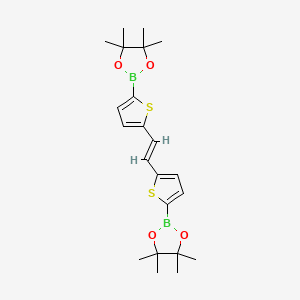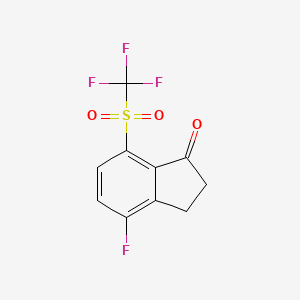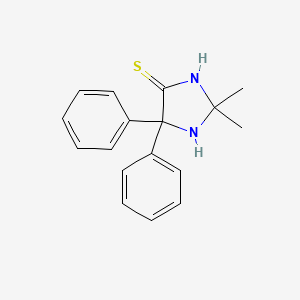
2,2-Dimethyl-5,5-diphenylimidazolidine-4-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-5,5-diphenylimidazolidine-4-thione is an organic compound with the molecular formula C17H18N2S. It is characterized by its unique structure, which includes a five-membered imidazolidine ring substituted with two phenyl groups and a thione group at the fourth position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-5,5-diphenylimidazolidine-4-thione typically involves the reaction of 2,2-dimethyl-5,5-diphenylimidazolidine-4-one with a sulfurizing agent. One common method is the reaction with phosphorus pentasulfide (P2S5) under reflux conditions. The reaction proceeds as follows:
- Dissolve 2,2-dimethyl-5,5-diphenylimidazolidine-4-one in an appropriate solvent, such as toluene.
- Add phosphorus pentasulfide to the solution.
- Reflux the mixture for several hours.
- Cool the reaction mixture and filter off the precipitated product.
- Purify the product by recrystallization from a suitable solvent .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
2,2-Dimethyl-5,5-diphenylimidazolidine-4-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone.
Reduction: The compound can be reduced to form the corresponding imidazolidine derivative.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Imidazolidine derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
科学的研究の応用
2,2-Dimethyl-5,5-diphenylimidazolidine-4-thione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,2-Dimethyl-5,5-diphenylimidazolidine-4-thione involves its interaction with molecular targets such as enzymes and receptors. The thione group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the compound can interact with cellular pathways involved in oxidative stress and inflammation .
類似化合物との比較
Similar Compounds
5,5-Diphenyl-2-thiohydantoin: Similar structure but lacks the dimethyl groups.
2-Thiohydantoin: Lacks the phenyl and dimethyl groups.
4-Phenylimidazole-2-thiol: Contains a thiol group instead of a thione group.
Uniqueness
2,2-Dimethyl-5,5-diphenylimidazolidine-4-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both phenyl and dimethyl groups enhances its stability and reactivity compared to similar compounds.
特性
CAS番号 |
62218-81-9 |
|---|---|
分子式 |
C17H18N2S |
分子量 |
282.4 g/mol |
IUPAC名 |
2,2-dimethyl-5,5-diphenylimidazolidine-4-thione |
InChI |
InChI=1S/C17H18N2S/c1-16(2)18-15(20)17(19-16,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,19H,1-2H3,(H,18,20) |
InChIキー |
OLWVEPDTMCFSDD-UHFFFAOYSA-N |
正規SMILES |
CC1(NC(=S)C(N1)(C2=CC=CC=C2)C3=CC=CC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


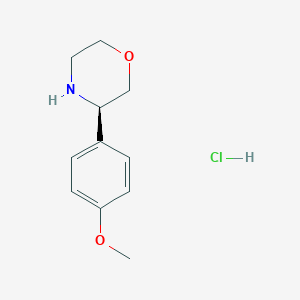
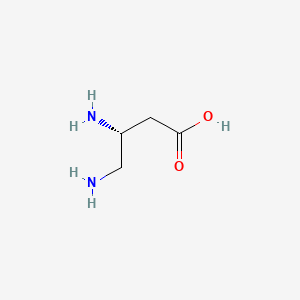
![6-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-7-sulfonyl chloride](/img/structure/B12945944.png)
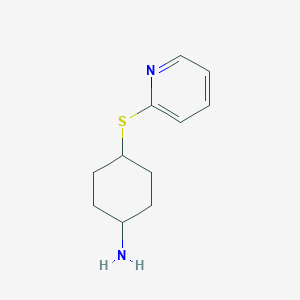
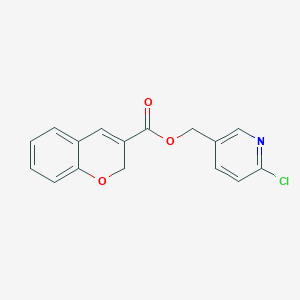
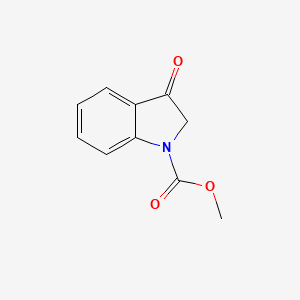
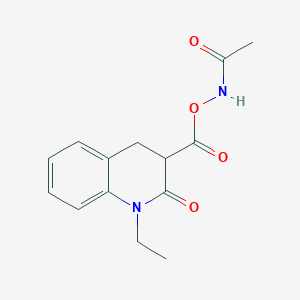
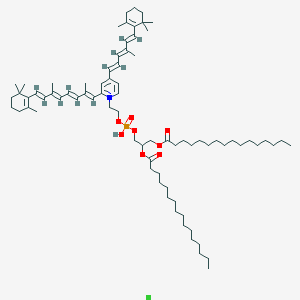
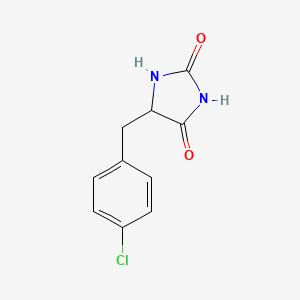
![(3AS,7aR)-octahydro-6H-pyrrolo[3,4-c]pyridin-6-one](/img/structure/B12945986.png)
